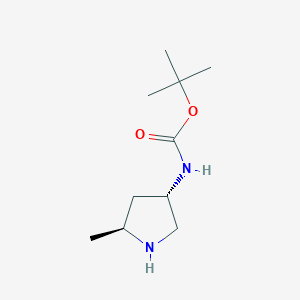![molecular formula C13H16N2O B3101438 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one CAS No. 1392211-22-1](/img/structure/B3101438.png)
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one
Vue d'ensemble
Description
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of the 2,6-diazaspiro[3.4]octane core, which is known for its diverse biological activities .
Mécanisme D'action
Target of Action
The primary target of 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising target for pain management .
Mode of Action
This compound acts as a potent antagonist of the sigma-1 receptor . By blocking the action of σ1R, it can enhance the antinociceptive effect of morphine and rescue morphine tolerance .
Biochemical Pathways
The exact biochemical pathways affected by 2-Benzyl-2,6-diazaspiro[3It is known that σ1r antagonists can synergistically enhance the analgesic effect of μ-opioid receptor (mor) agonists without amplifying adverse reactions . Therefore, the compound likely interacts with the biochemical pathways involving σ1R and MOR.
Result of Action
The molecular and cellular effects of this compound involve enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This suggests that the compound could potentially be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.
Méthodes De Préparation
The synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one can be achieved through several synthetic routes. Another approach involves the annulation of the four-membered ring . These methods typically require specific reaction conditions, such as the use of appropriate catalysts and solvents, to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
2-Benzyl-2,6-diazaspiro[3In medicinal chemistry, it has been identified as a potent sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance . This makes it a promising candidate for the development of novel analgesics. Additionally, the compound has shown potential as an antitubercular agent, with significant inhibitory activity against Mycobacterium tuberculosis . Its diverse biological activities make it a valuable compound for further research in various fields.
Comparaison Avec Des Composés Similaires
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one can be compared with other similar compounds, such as 2,6-diazaspiro[3.4]octan-7-one derivatives . These derivatives also exhibit sigma-1 receptor antagonism and have been studied for their potential analgesic and antitubercular activities . this compound stands out due to its unique benzyl group, which enhances its biological activity and specificity . Other similar compounds include 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which also target sigma-1 receptors but have different structural features and pharmacological profiles .
Propriétés
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.4]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-6-13(8-14-12)9-15(10-13)7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBEZVUFJTKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)



